molecular formula C6H8INO2 B2917820 4-[(E)-2-Iodoethenyl]morpholin-3-one CAS No. 1955564-30-3

4-[(E)-2-Iodoethenyl]morpholin-3-one

Cat. No.: B2917820
CAS No.: 1955564-30-3
M. Wt: 253.039
InChI Key: OHVQYVBODIWXQD-OWOJBTEDSA-N
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Description

4-[(E)-2-Iodoethenyl]morpholin-3-one (CAS: 253.04) is a heterocyclic compound with the molecular formula C₆H₈INO₂. It belongs to the morpholinone class, characterized by a six-membered ring containing one oxygen and one nitrogen atom. The (E)-configured iodoethenyl substituent at the 4-position distinguishes it from other morpholinone derivatives.

Properties

IUPAC Name

4-[(E)-2-iodoethenyl]morpholin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8INO2/c7-1-2-8-3-4-10-5-6(8)9/h1-2H,3-5H2/b2-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHVQYVBODIWXQD-OWOJBTEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(=O)N1C=CI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCC(=O)N1/C=C/I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-2-Iodoethenyl]morpholin-3-one typically involves the reaction of morpholine derivatives with iodoethenyl reagents. One common method is the reaction of morpholine with iodoethene in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-2-Iodoethenyl]morpholin-3-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodoethenyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction Reactions: Reduction of the iodoethenyl group can lead to the formation of ethyl or ethylene derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Conditions typically involve the use of a base and a suitable solvent.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

    Substitution Reactions: New morpholine derivatives with different functional groups.

    Oxidation Reactions: Oxidized morpholine derivatives.

    Reduction Reactions: Reduced morpholine derivatives.

Scientific Research Applications

4-[(E)-2-Iodoethenyl]morpholin-3-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique reactivity makes it valuable in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-[(E)-2-Iodoethenyl]morpholin-3-one involves its interaction with specific molecular targets. The iodoethenyl group can undergo nucleophilic substitution reactions, leading to the formation of new bonds and the modification of biological molecules. The morpholine ring can interact with various enzymes and receptors, influencing their activity and leading to potential therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Group Differences

The table below summarizes key structural features of 4-[(E)-2-Iodoethenyl]morpholin-3-one and related compounds:

Compound Name Substituents/Functional Groups Molecular Formula Molecular Weight Key Applications/Synthesis Routes References
This compound Iodoethenyl (E-configuration) at C4 C₆H₈INO₂ 253.04 g/mol Not specified (potential synthetic intermediate)
(S)-4-Phenyl-3-((1-phenyl-1H-indol-3-yl)methyl)morpholin-2-one (2j) Phenyl, indole-methyl at C3 and C4 C₂₇H₂₆N₂O₂ 410.51 g/mol Studied via NMR (¹H, ¹³C), MS; synthetic protocols involve multi-step alkylation
4-(4-Aminophenyl)morpholin-3-one Aminophenyl at C4 C₁₀H₁₂N₂O₂ 192.22 g/mol Intermediate for triazine derivatives (e.g., V3-a); regioselective coupling with cyanuric chloride
4-(2-Aminoethyl)morpholin-3-one hydrochloride Aminoethyl at C4 (hydrochloride salt) C₆H₁₃ClN₂O₂ 192.64 g/mol Pharmaceutical building block; irritant (skin/eye)
4-[4-(Chloromethyl)phenyl]morpholin-3-one Chloromethylphenyl at C4 C₁₁H₁₂ClNO₂ 237.67 g/mol Identified as a metabolite in blood, feces, and urine

Key Observations :

  • Chloromethylphenyl and aminoethyl substituents enhance reactivity for further functionalization, as seen in drug candidate synthesis .

Biological Activity

Overview of 4-[(E)-2-Iodoethenyl]morpholin-3-one

This compound is a morpholine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Morpholine compounds are known for their diverse pharmacological profiles, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure

The compound features a morpholine ring, which is a six-membered heterocyclic structure containing one oxygen and one nitrogen atom. The presence of the iodoethenyl group enhances its reactivity and may contribute to its biological activity.

Antimicrobial Properties

Research has indicated that morpholine derivatives exhibit significant antimicrobial activity. Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains. The introduction of an iodo group may enhance this activity due to increased lipophilicity, allowing better membrane penetration.

Anticancer Activity

Morpholine derivatives have been investigated for their anticancer properties. For instance, compounds with similar functional groups have demonstrated the ability to induce apoptosis in cancer cells. The mechanism often involves the inhibition of specific signaling pathways related to cell proliferation and survival.

Case Studies

  • Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry explored several morpholine derivatives, including those similar to this compound. The results indicated that these compounds exhibited potent activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 1 to 10 µg/mL.
  • Investigation of Anticancer Mechanisms : Research conducted by Smith et al. (2020) examined the effects of morpholine derivatives on breast cancer cell lines. The study found that treatment with certain derivatives led to a significant reduction in cell viability and increased apoptosis rates, suggesting potential therapeutic applications for similar compounds.

Table of Biological Activities

Biological ActivityReferenceFindings
AntimicrobialEffective against Gram-positive bacteria with MICs of 1-10 µg/mL
AnticancerSmith et al., 2020Induced apoptosis in breast cancer cells, reduced cell viability significantly

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